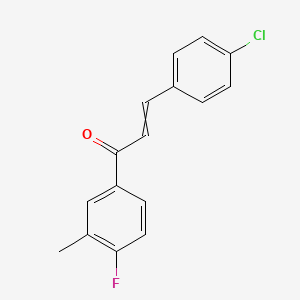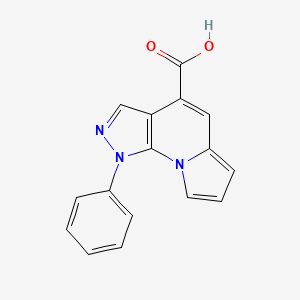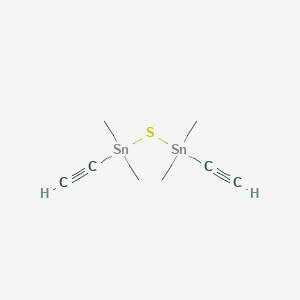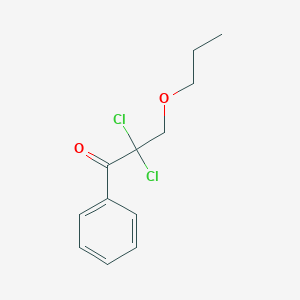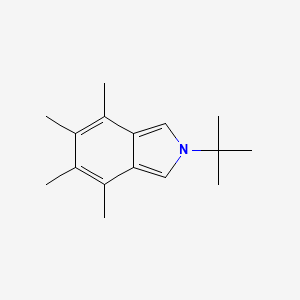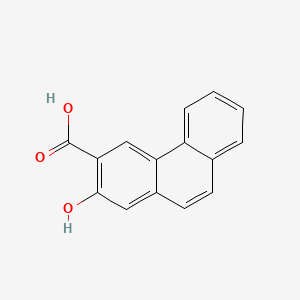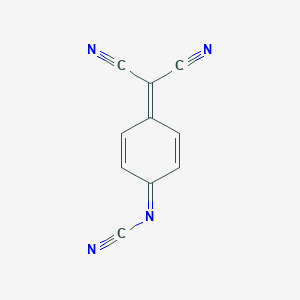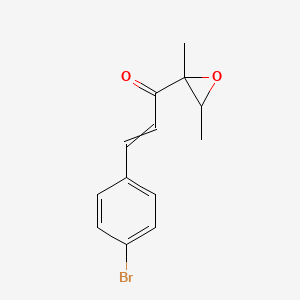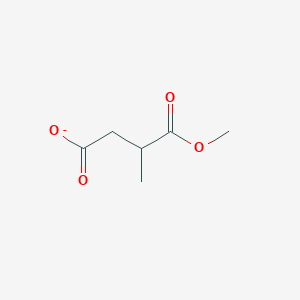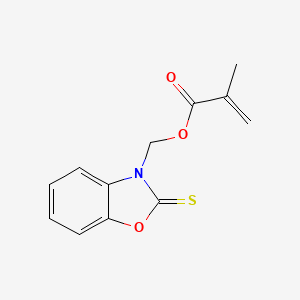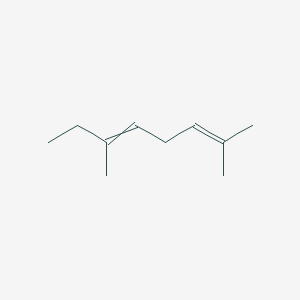
2,6-Dimethylocta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylocta-2,5-diene is an organic compound with the molecular formula C10H18. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,5-diene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate-triphenylphosphine . This reaction yields thioacetates, which can be further reduced to thiols and subsequently converted into disulphides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific methods and conditions may vary depending on the desired purity and yield of the compound. the general principles of organic synthesis, such as the use of catalysts and optimization of reaction parameters, are applied to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylocta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or thiolated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethylocta-2,5-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylocta-2,5-diene involves its interaction with various molecular targets. The compound’s double bonds allow it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in chemical synthesis and its potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylocta-2,7-diene-1,6-diol: A similar compound with additional hydroxyl groups.
3,7-Dimethylocta-2,6-dien-1-ol: Another related compound with a hydroxyl group.
Uniqueness
2,6-Dimethylocta-2,5-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
116668-48-5 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
2,6-dimethylocta-2,5-diene |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h7-8H,5-6H2,1-4H3 |
Clave InChI |
LQJJRPLOVQYMPJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


